

Spectroscopic Profile of 11,12-De(methylenedioxy)danuphylline: A Technical Overview

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Compound of Interest

Compound Name: 11,12-De(methylenedioxy)danuphylline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the indole alkaloid, **11,12-De(methylenedioxy)danuphylline**. This compound was first isolated from the leaves of *Kopsia officinalis*, a plant belonging to the Apocynaceae family. The structural elucidation of this natural product was accomplished through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supplemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **11,12-De(methylenedioxy)danuphylline**. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Table 1: NMR Spectroscopic Data for **11,12-De(methylenedioxy)danuphylline**

Atom No.	^1H NMR (δ ppm, J in Hz)	^{13}C NMR (δ ppm)
Data unavailable in the provided search results.	Data unavailable in the provided search results.	Data unavailable in the provided search results.
...

Note: Detailed ^1H and ^{13}C NMR chemical shifts and coupling constants are typically reported in the primary literature but were not available in the searched abstracts.

Table 2: Mass Spectrometry Data for **11,12-De(methylenedioxy)danuphylline**

Technique	Ionization Mode	m/z Value	Interpretation
High-Resolution Mass Spectrometry (HRMS)	e.g., ESI+	Data unavailable	Molecular Ion $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, etc.
Tandem MS (MS/MS)	e.g., CID	Data unavailable	Fragmentation pattern for structural confirmation.

Note: Exact mass and fragmentation data are essential for unambiguous molecular formula determination and structural confirmation but were not accessible in the reviewed literature.

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Spectroscopic Method	Key Absorptions/Maxima	Functional Group/Chromophore
IR (cm^{-1})	Data unavailable	e.g., N-H, C=O, C-O, aromatic C=C stretches
UV-Vis (λ_{max} , nm)	Data unavailable	e.g., Indole chromophore and other conjugated systems

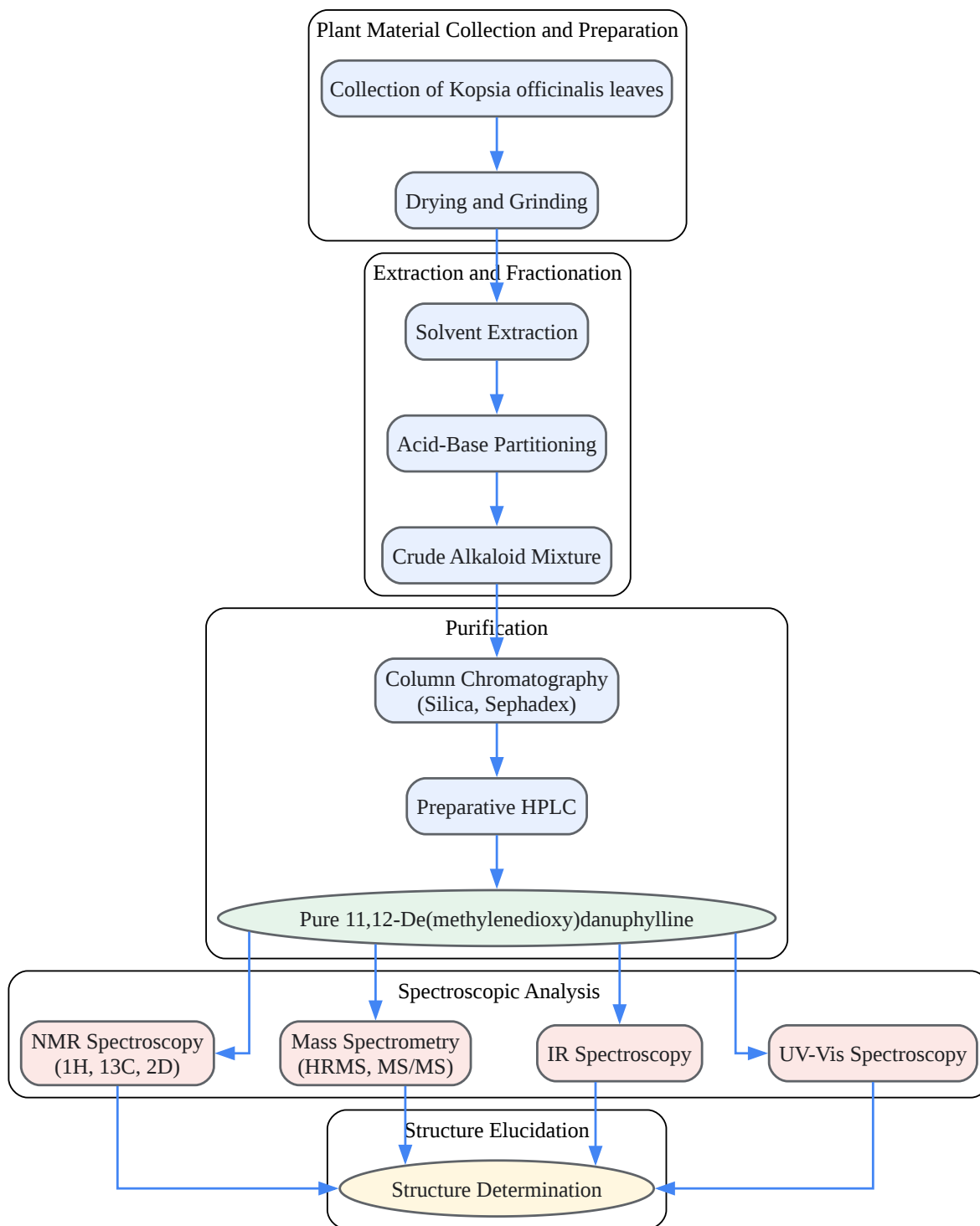
Experimental Protocols

Detailed experimental procedures are fundamental for the reproducibility of scientific findings. The following outlines the general methodologies employed in the isolation and spectroscopic analysis of **11,12-De(methylenedioxy)danuphylline**, based on standard practices in natural product chemistry.

- 1. Isolation and Purification:** The compound was extracted from the dried leaves of *Kopsia officinalis*. A typical extraction process involves the use of organic solvents of increasing polarity, followed by acid-base partitioning to separate the alkaloidal fraction. Final purification is generally achieved through various chromatographic techniques, such as column chromatography over silica gel or Sephadex, and preparative High-Performance Liquid Chromatography (HPLC).
- 2. NMR Spectroscopy:** NMR spectra are recorded on high-field spectrometers (e.g., 400-600 MHz for ^1H NMR). Samples are typically dissolved in deuterated solvents like chloroform- d (CDCl_3) or methanol- d_4 (CD_3OD). A suite of 1D and 2D NMR experiments, including ^1H NMR, ^{13}C NMR, DEPT, COSY, HSQC, and HMBC, are utilized for the complete assignment of proton and carbon signals and to establish the connectivity of the molecular structure.
- 3. Mass Spectrometry:** Mass spectral data are acquired using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap). This provides the accurate mass of the molecular ion, which is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain structural information.
- 4. IR and UV-Vis Spectroscopy:** Infrared spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer to identify characteristic functional groups. Ultraviolet-Visible spectra are obtained using a UV-Vis spectrophotometer to analyze the electronic transitions within the molecule, which is particularly useful for identifying chromophoric systems like the indole nucleus.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the isolation and characterization of **11,12-De(methylenedioxy)danuphylline**.



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Caption: General workflow for the isolation and structural elucidation of **11,12-De(methylenedioxy)danuphylline**.

This guide serves as a foundational resource for professionals engaged in the study and application of **11,12-De(methylenedioxy)danuphylline**. For definitive quantitative data, direct reference to the primary publication by Annuar, N. H., et al. in the Journal of Asian Natural Products Research is recommended.

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